molecular formula C20H27N3O2 B15115897 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B15115897
M. Wt: 341.4 g/mol
InChI Key: WCIHBRDHRVEUGG-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a methoxy-dimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.

    Introduction of Methoxy-Dimethylpyridinyl Group: The final step involves the reaction of the intermediate with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to neurotransmitter receptors, altering signal transduction, and affecting cellular responses.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the methoxy-dimethylpyridinyl group.

    4-(3-Methoxyphenyl)piperazine: Similar structure but lacks the methoxy-dimethylpyridinyl group.

    1-(3,5-Dimethylpyridin-2-yl)piperazine: Similar structure but lacks the methoxyphenyl group.

Uniqueness: 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine is unique due to the presence of both methoxyphenyl and methoxy-dimethylpyridinyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C20H27N3O2/c1-15-13-21-19(16(2)20(15)25-4)14-22-8-10-23(11-9-22)17-6-5-7-18(12-17)24-3/h5-7,12-13H,8-11,14H2,1-4H3

InChI Key

WCIHBRDHRVEUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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